(2-CHLORO-4,5-DIFLUOROPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE
Description
(2-Chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a cyclohexylpiperazine moiety through a methanone linkage.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(4-cyclohexylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF2N2O/c18-14-11-16(20)15(19)10-13(14)17(23)22-8-6-21(7-9-22)12-4-2-1-3-5-12/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCHVGQFQGYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone typically involves multiple steps. One common approach starts with the preparation of 2-chloro-4,5-difluorobenzoic acid, which is then converted into the corresponding acid chloride. This intermediate reacts with 4-cyclohexylpiperazine under controlled conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of fluorinated and chlorinated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2-chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone involves its interaction with molecular targets through its functional groups. The chlorinated and fluorinated phenyl ring can interact with various enzymes or receptors, while the piperazine moiety can enhance its binding affinity. The methanone linkage plays a crucial role in maintaining the structural integrity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4,5-difluorophenyl)methanol
- (2-Chloro-4,5-difluorophenyl)(4-morpholinyl)methanone
Uniqueness
(2-Chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone is unique due to the presence of the cyclohexylpiperazine moiety, which distinguishes it from
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
